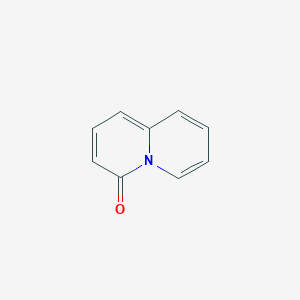
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is a complex organic compound with the molecular formula C18H22O4S It is characterized by its azulene core structure, which is a bicyclic aromatic hydrocarbon known for its deep blue color
Méthodes De Préparation
The synthesis of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including cyclization reactions of suitable precursors.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylation reagents such as formic acid or its derivatives.
Sulfonation: The sulfonate group is introduced using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azulene core is known for its anti-inflammatory and antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the formulation of dyes and pigments due to its intense blue color and stability
Mécanisme D'action
The mechanism of action of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with various molecular targets. The azulene core can interact with biological membranes, potentially disrupting their function. The formyl group can participate in chemical reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can be compared with other azulene derivatives, such as:
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester group instead of a methyl ester.
Sodium 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: The sodium salt form, which has different solubility and reactivity properties.
Methyl 3-formyl-5-isopropyl-8-methylazulene: Lacks the sulfonate group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and solubility characteristics .
Propriétés
Formule moléculaire |
C16H18O4S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C16H18O4S/c1-10(2)12-6-5-11(3)16-14(7-12)13(9-17)8-15(16)21(18,19)20-4/h5-10H,1-4H3 |
Clé InChI |
ZBFHEUNVAPVVNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)






![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)

![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)


![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
